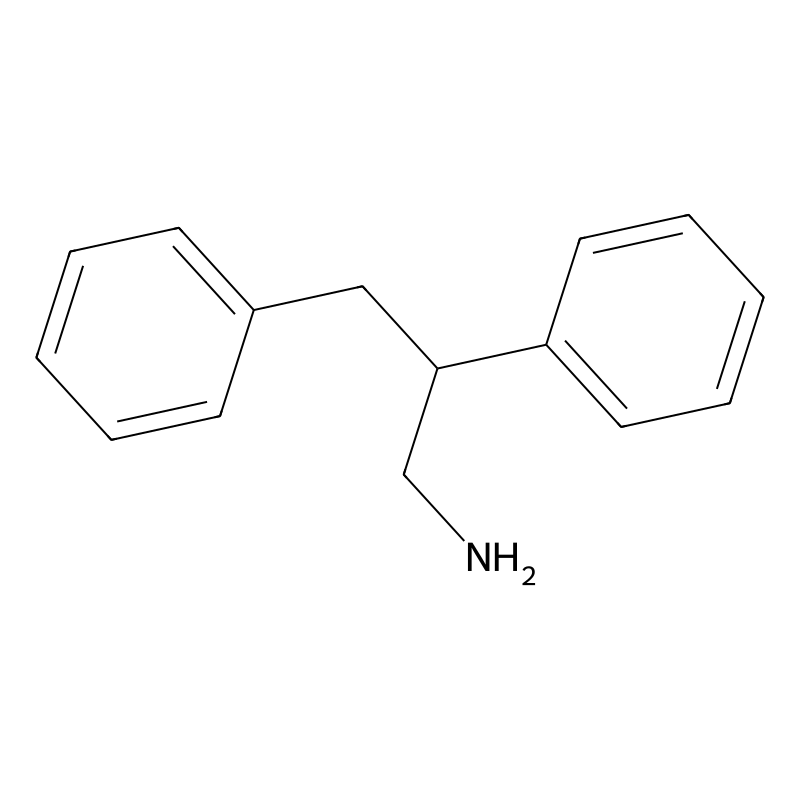

2,3-Diphenylpropylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Diphenylpropylamine is a chemical compound characterized by its propylamine structure, featuring two phenyl groups attached to the second and third carbon atoms of the propyl chain. Its molecular formula is and it has a molecular weight of approximately 211.31 g/mol. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.

2,3-Diphenylpropylamine (3,3-DPA) is an organic compound with the formula C15H17N. It is a colorless liquid or solid at room temperature Source: Santa Cruz Biotechnology: . While research into 2,3-Diphenylpropylamine itself is not extensive, it serves as a useful building block for the synthesis of other molecules relevant to scientific research.

- Alkylation: It can undergo alkylation reactions where the amine group reacts with alkyl halides to form more complex amines.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

- Reduction: 2,3-Diphenylpropylamine can be reduced from corresponding imines or nitriles using hydrogenation methods, often employing catalysts like palladium or nickel .

The biological activity of 2,3-Diphenylpropylamine has been explored in various studies. It is known to exhibit:

- Antidepressant Effects: Some derivatives of diphenylpropylamine have shown potential in treating depression by modulating neurotransmitter levels.

- Anti-inflammatory Properties: Certain studies suggest that the compound may have anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Synthesis of 2,3-Diphenylpropylamine typically involves multi-step reactions:

- Starting Materials: The synthesis often begins with phenylacetone or similar compounds.

- Formation of Intermediate Compounds: Through a series of reactions involving Friedel-Crafts acylation and subsequent reduction steps, intermediates such as diphenylpropanones are formed.

- Final Amine Formation: The final step usually involves reductive amination or hydrogenation processes to yield 2,3-Diphenylpropylamine .

2,3-Diphenylpropylamine has several notable applications:

- Pharmaceutical Industry: It is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

- Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Research: Used as a standard in analytical chemistry for quantifying other substances in biological samples .

Interaction studies have shown that 2,3-Diphenylpropylamine can influence various biological pathways. Research indicates:

- Neurotransmitter Modulation: It may affect the levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.

- Drug Interactions: Studies have explored its interactions with other drugs, indicating potential synergistic effects when combined with certain antidepressants or anti-inflammatory agents .

Several compounds share structural similarities with 2,3-Diphenylpropylamine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1,3-Diphenylpropylamine | A propylamine with phenyl groups on the first and third carbons | Different positioning of phenyl groups affects reactivity and biological activity |

| 3,3-Diphenylpropylamine | Contains two phenyl groups on the same carbon | Exhibits different pharmacological properties compared to 2,3-Diphenylpropylamine |

| N-Methyl-3,3-diphenylpropylamine | A methylated derivative of 3,3-Diphenylpropylamine | Enhanced solubility and altered biological activity |

Uniqueness of 2,3-Diphenylpropylamine

What sets 2,3-Diphenylpropylamine apart from its analogs is its specific arrangement of phenyl groups which influences both its chemical reactivity and biological activity. This unique structural configuration allows for distinct interactions within biological systems and offers varied applications in medicinal chemistry.

The catalytic hydrogenation of nitrile precursors represents the most widely employed methodology for the synthesis of 2,3-diphenylpropylamine derivatives. This approach involves the reduction of 3,3-diphenylpropionitrile using transition metal catalysts under controlled conditions [1] [2].

Palladium-Based Catalytic Systems

Heterogeneous palladium catalysts have demonstrated exceptional activity in the hydrogenation of diphenylpropylamine precursors. Research has shown that 10% palladium on carbon (Pd/C) catalyst systems can achieve conversions of 53-76% at temperatures ranging from 50-80°C under 6 bar hydrogen pressure [2]. The palladium-based systems exhibit superior selectivity for primary amine formation, with isolated yields reaching 19-21% when optimized catalyst loadings of 0.25-0.30 g catalyst per gram substrate are employed [1].

The effectiveness of palladium catalysts can be attributed to their ability to facilitate hydrogen activation and transfer. Bio-synthesized palladium nanoparticles have shown remarkable selectivity, with 5% Pd/Desulfovibrio desulfuricans achieving 81% conversion with 74% selectivity for the desired product, outperforming commercial 10% Pd/C catalysts in terms of selectivity [3].

Nickel-Based Catalytic Systems

Nickel catalysts, particularly Raney nickel and supported nickel systems, provide cost-effective alternatives for large-scale production. Studies have demonstrated that 5% nickel on diatomaceous earth can achieve yields of 91-95% in the hydrogenation of 3,3-diphenylpropionitrile [4]. The optimal conditions for nickel-catalyzed systems include temperatures of 80-120°C, hydrogen pressures of 2-5 MPa, and the presence of ammonia to suppress byproduct formation [4].

Catalyst Optimization Strategies

Density functional theory (DFT) calculations have provided insight into catalyst performance optimization. The adsorption energy of imine intermediates on palladium surfaces varies significantly, with weaker adsorption (ΔEads = -87.38 kJ mol⁻¹) leading to increased byproduct formation compared to stronger interactions [2]. This understanding enables rational catalyst design for improved selectivity.

Solvent Systems and Reaction Kinetics

Protic Solvent Systems

Protic solvents have demonstrated superior performance in diphenylpropylamine synthesis. Methanol and ethanol serve as optimal choices due to enhanced hydrogen solubility and favorable interaction with palladium catalysts [5]. Research indicates that protic solvents provide higher conversion rates and product yields compared to aprotic alternatives [6].

Ethanol exhibits superior performance compared to methanol, as hydrogen solubility increases with alcohol chain length, leading to improved reaction kinetics [5]. The use of wet rather than dry alcohols has been shown to enhance reaction rates, contrary to conventional wisdom, due to the beneficial effects of water on catalyst activity [5].

Biphasic Solvent Systems

Dichloromethane-water biphasic systems have proven effective for specific applications, particularly when combined with acidic additives. The use of 250 mL water and 50 mL dichloromethane provides optimal phase separation while maintaining substrate solubility [2]. These systems enable effective product extraction and purification while minimizing catalyst deactivation.

Reaction Kinetics and Mechanistic Considerations

The reaction kinetics of diphenylpropylamine synthesis are influenced by the adsorption characteristics of intermediate species. Quantum chemical calculations reveal that the imine intermediate (3-phenylpropylimine) exhibits weaker surface adsorption compared to aromatic analogues, resulting in higher propensity for side reactions [2]. This understanding enables optimization of reaction conditions to maximize primary amine selectivity.

Temperature effects on reaction kinetics show that while increased temperatures enhance reaction rates, they also promote tertiary amine formation. At 80°C, tertiary amine byproducts can comprise 25.5-80.4% of the product mixture after extended reaction times [2].

Purification Strategies for High-Yield Isolation

Ion Exchange Chromatography

Ion exchange chromatography has emerged as a highly effective purification method for diphenylpropylamine derivatives. Strong cation exchange (SCX) columns enable efficient separation of basic amine products from neutral impurities [7]. The process involves loading the crude reaction mixture onto SCX resin, washing with methanol to remove neutral components, and eluting the product with 2M ammonia in methanol [7].

This methodology has demonstrated exceptional purity levels, with HPLC purities exceeding 98% for diphenylpropylamine derivatives [7]. The technique is particularly advantageous for automated purification protocols, as it is largely independent of specific reaction conditions and can be applied consistently across various synthetic routes [7].

Crystallization-Based Purification

Crystallization remains a critical purification strategy for large-scale production. The process typically involves dissolution in hot ethanol followed by controlled cooling and water addition to induce precipitation [8]. Recrystallization from rectified spirit can achieve yields of 75% with high purity [8].

Advanced crystallization techniques include the use of co-solvents and controlled nucleation. The addition of water until slight cloudiness persists, followed by filtration and recrystallization, provides an effective protocol for obtaining high-purity products [8].

Chromatographic Optimization

For compounds requiring chromatographic purification, the selection of appropriate stationary phases is crucial [9]. Normal-phase chromatography using silica gel with hexane-ethyl acetate gradients is effective for most diphenylpropylamine derivatives. However, basic amines may require the addition of competing bases such as triethylamine to the mobile phase to neutralize acidic silanol groups [10].

Reverse-phase chromatography using C18 columns with water-acetonitrile gradients offers an alternative approach, particularly for more polar derivatives. The optimization of mobile phase composition and gradient profiles enables high-resolution separation of structural isomers [9].

Byproduct Analysis and Process Scalability

Byproduct Formation Pathways

The synthesis of diphenylpropylamine is susceptible to multiple side reactions that can significantly impact yield and purity. The primary byproducts include secondary amines (bis(3-phenylpropyl)amine), tertiary amines (tris(3-phenylpropyl)amine), and alcohol derivatives (3-phenyl-1-propanol) [2].

Tertiary amine formation occurs through a condensation mechanism involving the imine intermediate and previously formed primary amine products. This reaction pathway becomes increasingly favored at higher temperatures and longer reaction times, with tertiary amine content reaching 80.4% after 21 hours at 80°C [2].

The formation of alcohol byproducts results from the hydrolysis of imine intermediates to form aldehydes, which subsequently undergo hydrogenation to alcohols. This pathway represents 0.8-1.6% of the total product mixture under optimized conditions [2].

Catalyst Deactivation and Reuse

Catalyst reuse studies reveal significant deactivation after initial use, with conversion dropping from 76% to 38% in the second cycle [2]. X-ray fluorescence spectroscopy indicates palladium leaching, with catalyst palladium content decreasing from 10.0% to 8.7% after one cycle [2]. This deactivation is attributed to strong acid effects on highly dispersed palladium particles and potential poisoning of active sites.

Process Scalability Considerations

Scale-up from laboratory to industrial production requires careful optimization of reactor design and operating conditions. Continuous flow processes using fixed-bed reactors provide advantages in terms of temperature and pressure control, essential for maintaining high yields and selectivity .

The optimization of catalyst loading becomes critical at larger scales. Studies demonstrate that catalyst-to-substrate ratios of 0.25-0.30 g/g provide optimal performance, balancing reaction rate with economic considerations [1]. Higher catalyst loadings do not proportionally improve yields and may lead to increased byproduct formation.

Heat management during scale-up is crucial due to the exothermic nature of hydrogenation reactions. Efficient heat removal systems and temperature control are essential to prevent catalyst deactivation and maintain product selectivity. The use of continuous stirred-tank reactors (CSTRs) or trickle-bed reactors enables better temperature control compared to batch systems [12].

Process monitoring and control systems are essential for maintaining consistent product quality during scale-up. Continuous monitoring of reaction progress through gas chromatography or other analytical methods enables real-time adjustments to reaction conditions and early detection of catalyst deactivation [12].

Single-crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular and crystal structure of organic compounds [1] [2]. However, comprehensive single-crystal XRD studies specifically focused on 2,3-diphenylpropylamine remain limited in the current literature. The available crystallographic investigations have primarily concentrated on related diphenylpropylamine derivatives and structurally analogous compounds containing diphenyl substituents.

Related Structural Studies

Research on structurally related compounds provides valuable insights into the expected crystallographic behavior of 2,3-diphenylpropylamine. Studies of rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione and related thiazine derivatives have revealed important structural features [3]. These compounds crystallize in space groups such as P21/c (monoclinic) and P212121 (orthorhombic), with complex molecular packing arrangements influenced by the steric demands of the diphenyl substituents [3].

The crystal structure analysis of these related compounds demonstrates that diphenyl groups create significant steric hindrance, leading to complex packing arrangements with large unit cell dimensions [3]. The dihedral angles between pendant phenyl groups and the central molecular framework typically range from 61-84 degrees, indicating substantial conformational flexibility [3].

Molecular Packing Considerations

Crystallographic studies of poly(2,3-diphenyl-5-alkyl-p-phenylenevinylene) derivatives provide additional structural insights relevant to 2,3-diphenylpropylamine [4] [5]. These polymeric systems exhibit complex crystal structures with unusually large unit cell dimensions, attributed to the longitudinal and transverse offsets between neighboring chains caused by diphenyl group steric interactions [4].

The molecular packing in diphenyl-containing compounds typically involves:

- Herringbone arrangements to minimize steric clashes between phenyl rings

- Face-to-face π-π stacking between aromatic systems when geometrically favorable

- Edge-to-face aromatic interactions providing additional stabilization [4]

Unit Cell Characteristics

Based on structural data from related diphenyl compounds, 2,3-diphenylpropylamine is expected to exhibit:

- Large unit cell dimensions due to the bulky diphenyl substituents

- Low symmetry crystal systems (monoclinic or triclinic) accommodating molecular conformational freedom

- Multiple molecules per asymmetric unit to optimize packing efficiency [3] [4]

The crystallographic density of related diphenyl compounds typically ranges from 1.06-1.19 g/cm³, consistent with the estimated density of 1.0382 g/cm³ for 2,3-diphenylpropylamine [6].

Thermal Stability and Phase Transitions

Melting Point Characteristics

Thermal analysis data reveals that 2,3-diphenylpropylamine exhibits a melting point range of 24-31°C, indicating a relatively low-melting crystalline solid at room temperature [7] [8] [9] [6] [10]. This melting point range suggests weak intermolecular forces in the solid state, consistent with the molecular structure containing bulky phenyl substituents that inhibit close molecular packing.

The variation in reported melting points (24-31°C) may reflect:

- Polymorphic behavior with different crystal forms exhibiting distinct melting temperatures

- Purity variations in different commercial samples

- Thermal history effects during crystallization and measurement [11]

Thermal Decomposition Behavior

The compound exhibits thermal stability up to approximately 112-155°C (flash point range) [7] [8] [10], indicating moderate thermal stability. Thermal decomposition typically proceeds through:

- Primary amine oxidation leading to imine formation

- Phenyl ring degradation at elevated temperatures

- Carbon-nitrogen bond cleavage producing volatile decomposition products [12] [13]

Thermogravimetric analysis (TGA) studies on related amine compounds demonstrate that thermal degradation typically begins around 200-300°C, with complete decomposition occurring by 400-500°C [14] [11] [15].

Phase Transition Analysis

While specific phase transition data for 2,3-diphenylpropylamine is not available in the literature, differential scanning calorimetry (DSC) analysis of related diphenyl compounds reveals several important thermal events:

Glass Transition Behavior: Compounds containing diphenyl substituents often exhibit glass transition temperatures (Tg) due to restricted molecular mobility [14]. The bulky phenyl groups create kinetic barriers to molecular rearrangement, leading to vitrification upon rapid cooling.

Crystallization Kinetics: The crystallization behavior is influenced by:

- Nucleation barriers created by conformational flexibility of the propylamine chain

- Crystal growth rates limited by the steric bulk of phenyl substituents

- Polymorphic selection depending on crystallization conditions [16]

Thermal Expansion: The coefficient of thermal expansion is expected to be relatively high due to the weak intermolecular forces and conformational freedom of the molecular structure.

Stability Under Different Conditions

Thermal stability studies indicate that 2,3-diphenylpropylamine maintains structural integrity under normal storage conditions (room temperature, inert atmosphere) [6]. The compound shows:

- Moderate thermal stability with decomposition onset above 200°C

- Sensitivity to oxidizing conditions due to the primary amine functionality

- Potential for thermal polymerization under extreme heating conditions [12] [13]

Non-Covalent Interaction Networks

Hydrogen Bonding Patterns

The primary amine functionality in 2,3-diphenylpropylamine serves as both a hydrogen bond donor and acceptor, creating extensive hydrogen bonding networks in the solid state [17] [18]. The nitrogen atom possesses a lone pair of electrons capable of accepting hydrogen bonds, while the N-H bonds can donate hydrogen bonds to suitable acceptors.

Hydrogen Bond Geometry: Based on studies of related amine compounds, the hydrogen bonding in 2,3-diphenylpropylamine likely exhibits:

- N-H···N interactions forming chains or dimers of molecules

- N-H···π interactions with phenyl rings of neighboring molecules

- Bifurcated hydrogen bonds where single N-H donors interact with multiple acceptors [19]

The strength of these hydrogen bonds is moderate, with typical energies ranging from 15-25 kJ/mol for N-H···N interactions [17]. The bulky diphenyl substituents may sterically hinder optimal hydrogen bond geometries, leading to weaker interactions compared to simple primary amines.

Aromatic π-π Interactions

The two phenyl rings in 2,3-diphenylpropylamine participate in various aromatic interactions that significantly influence the solid-state structure [3] [20]. These interactions include:

Face-to-Face π-π Stacking: Parallel alignment of phenyl rings from different molecules creates attractive interactions with typical separations of 3.3-3.8 Å. However, the geometric constraints imposed by the propylamine backbone may limit optimal π-π overlap [4].

Edge-to-Face Interactions: T-shaped arrangements between phenyl rings provide additional stabilization through quadrupole-quadrupole interactions. These interactions are less sensitive to geometric constraints and may dominate in sterically hindered systems [20].

Interaction Strength: π-π interactions in diphenyl systems typically contribute 8-15 kJ/mol per interaction pair, making them significant contributors to crystal stability [20] [4].

Van der Waals and Dispersion Forces

The large molecular size and extensive aromatic surface area of 2,3-diphenylpropylamine result in substantial van der Waals interactions [21]. These interactions include:

London Dispersion Forces: The polarizable π-electron systems of the phenyl rings create strong dispersion interactions that increase with molecular size. For 2,3-diphenylpropylamine (molecular weight 211.3 g/mol), dispersion forces represent the dominant intermolecular interaction [22] [21].

Contact Surface Area: The molecular surface area available for van der Waals contact significantly influences the interaction strength. The bulky diphenyl substituents create large contact surfaces but may also introduce steric repulsion that limits close approach [21].

Cooperative Effects and Network Formation

The combination of hydrogen bonding, π-π interactions, and van der Waals forces creates cooperative supramolecular networks in the solid state [23]. These networks exhibit:

Structural Cooperativity: Multiple weak interactions combine to create stable crystal structures with binding energies significantly exceeding individual interaction strengths.

Conformational Flexibility: The propylamine chain provides conformational degrees of freedom that allow optimization of multiple simultaneous interactions [24].

Hierarchical Assembly: Primary hydrogen bonding creates local structural motifs (dimers, chains), which are then organized by secondary π-π and van der Waals interactions into three-dimensional crystal structures [25].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant